2,2',3,3',4,4',5,5'-Octabromobiphenyl

Übersicht

Beschreibung

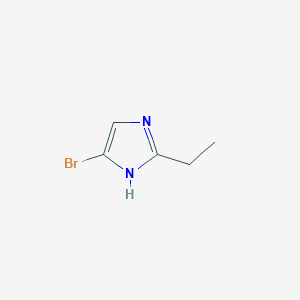

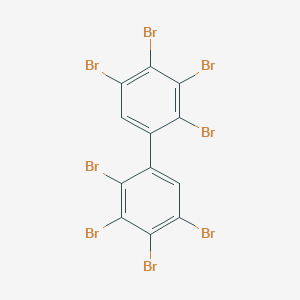

“2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl” is a polybrominated biphenyl (PBB), a class of brominated flame retardants . PBBs have been widely studied due to their persistence in the environment, bioaccumulation in wildlife and humans, and potential toxic effects .

Synthesis Analysis

The synthesis of octabromodiphenyl ethers, closely related to octabromobiphenyl, involves the bromination of diphenyl ethers. The synthesis can be performed using mono- or diaminodiphenyl ethers followed by diazotization and reduction processes.

Molecular Structure Analysis

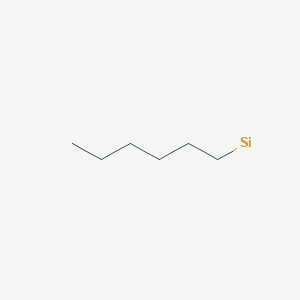

The molecular formula of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl is C12H2Br8 . It has an average mass of 785.376 Da and a monoisotopic mass of 777.362305 Da .

Chemical Reactions Analysis

As a polybrominated biphenyl, 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl can be used as a flame retardant and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .

Physical And Chemical Properties Analysis

The compound has a density of 2.8±0.1 g/cm3, a boiling point of 533.3±45.0 °C at 760 mmHg, and a flash point of 265.4±23.5 °C . It has a molar refractivity of 112.4±0.3 cm3, and its polarizability is 44.5±0.5 10-24 cm3 .

Wissenschaftliche Forschungsanwendungen

Flame Retardancy in Electronics and Textiles

2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl: is a polybrominated biphenyl (PBB) known for its flame retardant properties. It has been used to enhance fire resistance in various materials, including the plastics used in electronic devices like computer monitors and televisions, as well as in textiles . However, due to concerns over toxicity and environmental persistence, its use is now restricted or banned in many regions.

Analytical and Toxicological Standards

This compound is crucial for creating standards in analytical and toxicological studies. It serves as a reference material for determining the presence and concentration of similar compounds in various samples, which is essential for environmental monitoring and assessing potential health risks.

Environmental Impact Research

Due to its persistence in the environment, this compound is often studied in the context of environmental pollution. Research focuses on its long-term effects on ecosystems, bioaccumulation in wildlife, and potential pathways for degradation or remediation .

Material Science

In material science, 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl can be used to investigate the physical-chemical properties of flame-retardant materials. Studies may include the compound’s effects on material durability, thermal stability, and resistance to degradation under various conditions.

Health and Safety Regulations

The compound’s role in health and safety regulations is significant. It is studied to establish safe exposure levels, develop guidelines for handling and disposal, and create policies to minimize occupational and public exposure to such toxic substances .

Wirkmechanismus

Biochemical Pathways

It is known that this compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . This suggests that it may affect the pathways related to the metabolism of these compounds.

Action Environment

The action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl can be influenced by various environmental factors. For instance, its use as a flame retardant in products like computer monitors, televisions, textiles, and plastic foams suggests that it may be more stable and effective in certain environments . The use of this compound is banned or restricted in most areas due to its toxicity and persistence in the environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYHNDNRLUQCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987252 | |

| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',4,4',5,5'-Octabromobiphenyl | |

CAS RN |

67889-00-3 | |

| Record name | Octabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067889003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87IGK9D50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)

![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)